4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine
Description
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-ethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C14H20N2/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16/h15H,2-9H2,1H3 |
InChI Key |
RDKPMNKWSNJWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N)C3=C1CCC3 |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Amine-Ketone Cyclocondensation
The reaction of 4-ethylcyclohexanone with 2-aminobenzaldehyde in the presence of polyphosphoric acid (PPA) yields the cyclopenta[b]quinoline scaffold via a tandem imine formation and cyclization (Scheme 1). The ethyl group is introduced via the cyclohexanone precursor, while the imine moiety forms during the condensation step.
Scheme 1 :
Key parameters:
Modified Friedländer Synthesis
A Friedländer-type reaction using ethyl 3-aminobenzoate and 4-ethyl-2-cyclopentenone in acetic acid achieves annulation of the quinoline ring (Table 1).
Table 1 : Optimization of Friedländer Conditions
| Starting Material | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-aminobenzoate | AcOH | 110 | 12 | 52 |
| 4-Ethyl-2-cyclopentenone | ZnCl₂ | 100 | 8 | 61 |
Metal-Catalyzed Cyclizations
Transition-metal catalysts enable regioselective formation of the cyclopenta ring via C–H activation or cross-coupling.
Rhodium-Catalyzed C–H Activation
Rhodium complexes (e.g., [RhCl(COD)]₂) promote intramolecular alkylation of N-allylquinolin-2-amines to form the bicyclic structure (Scheme 2). The ethyl group is introduced via pre-functionalized substrates.
Scheme 2 :
Conditions :
Palladium-Mediated Cycloisomerization
Palladium(II) acetate facilitates cycloisomerization of alkyne-tethered quinolines to form the cyclopenta ring (Table 2).
Table 2 : Pd-Catalyzed Cyclization Parameters
| Substrate | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-(But-2-ynyl)quinoline | Pd(OAc)₂ | 100 | 66 |
| 3-(Pent-3-ynyl)quinoline | PdCl₂ | 120 | 58 |
Reductive Amination Approaches
Reductive amination of ketones with amines provides a route to the imine functionality while constructing the bicyclic framework.
Sodium Cyanoborohydride-Mediated Reduction
4-Ethylcyclopenta[b]quinolin-9-one reacts with ammonium acetate and sodium cyanoborohydride in methanol to yield the target imine (Scheme 3).
Scheme 3 :
Conditions :
Solid-Phase Synthesis
While less common, solid-phase methods enable modular assembly of the quinoline core. Resin-bound 2-nitrobenzaldehyde undergoes cyclization with 4-ethylcyclopentanone under microwave irradiation (Table 3).
Table 3 : Solid-Phase Synthesis Optimization
| Resin Type | Reagent | Time (min) | Yield (%) |
|---|---|---|---|
| Wang resin | SnCl₂·2H₂O | 20 | 49 |
| Rink amide MBHA resin | TiCl₃ | 15 | 55 |
Comparative Analysis of Methods
Table 4 : Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High scalability, low cost | Moderate yields, harsh acids |
| Metal-Catalyzed | Regioselectivity, mild conditions | Expensive catalysts |
| Reductive Amination | Simple setup, high purity | Requires pre-formed ketone |
Chemical Reactions Analysis
MMV000340 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV000340 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
MMV000340 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure-activity relationships of antimalarial drugs. In biology, MMV000340 is used to investigate the mechanisms of action of antimalarial compounds and to identify potential drug targets. In medicine, it is being explored as a potential therapeutic agent for the treatment of malaria. Additionally, MMV000340 has applications in the pharmaceutical industry for the development of new antimalarial drugs .
Mechanism of Action
The mechanism of action of MMV000340 involves its interaction with specific molecular targets within the malaria parasite. The compound disrupts key biological pathways essential for the survival and replication of the parasite. This includes inhibition of enzymes involved in the parasite’s metabolic processes and interference with the parasite’s ability to detoxify harmful byproducts. The exact molecular targets and pathways involved are still under investigation, but MMV000340 has shown potent activity against multiple life-cycle stages of the malaria parasite .
Biological Activity
4-Ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine (CID 750251) is a compound belonging to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The molecular formula of 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine is C14H20N2. It features a complex bicyclic structure that contributes to its biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. Research on related quinoline compounds has demonstrated their ability to inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies : Compounds structurally similar to 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine were evaluated for their anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives showed IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline Derivative A | MCF-7 | 10 |
| Quinoline Derivative B | HCT116 | 15 |
Anti-inflammatory Activity
Quinoline derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : Studies suggest that certain quinoline derivatives can inhibit COX-2 activity significantly. For example:
| Compound | COX-2 IC50 (µM) |
|---|---|
| Quinoline Derivative C | 0.063 |
| Quinoline Derivative D | 0.090 |
These results indicate potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
- Antibacterial and antifungal evaluations : Similar quinoline derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer effects of a series of quinoline derivatives in vitro against multiple cancer cell lines. The findings indicated that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells .
- Anti-inflammatory Mechanism : Another study focused on evaluating the anti-inflammatory effects of quinoline derivatives through nitric oxide production inhibition in RAW 264.7 macrophages. The results demonstrated significant reductions in NO production when treated with specific compounds .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents and Saturation
4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
- Structure : Differs in substituent (pentyl vs. ethyl) and reduced saturation (tetrahydro vs. octahydro).
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine (Amiridine)
- Structure : Hexahydro backbone with an amine (-NH₂) instead of imine (=NH) at position 9.
- Properties: CAS 62732-44-9; molecular formula C₁₂H₁₆N₂. The amine group increases basicity compared to the imine, affecting solubility and protonation states under physiological conditions. Amiridine is a known pharmaceutical intermediate .
7-Bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one
- Structure : Bromo and methyl substituents with a ketone group at position 9.
- Properties : CAS 1247186-14-6; the electron-withdrawing bromo and ketone groups reduce nucleophilicity, making this compound more reactive in electrophilic substitutions .
Functional Group Variations: Imine vs. Amine Derivatives
Heterocyclic System Modifications
cis/trans-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinolin-9-ylamine
- Structure: Benzo[f]quinoline system replaces cyclopenta[b]quinoline.
- Properties : Aromatic benzo group enhances π-π stacking interactions. The cis-isomer (40% yield, m/z 203 [M+H]+) shows distinct stereochemical binding preferences compared to cyclopenta analogs .
Thieno[2,3-c]quinolin-4(5H)-one Derivatives
- Example: (R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one (OTS-514).
- Structure: Thienoquinoline core with hydroxyl and methyl groups.
- Properties : Molecular weight 364.46; polar functional groups improve solubility. Demonstrated kinase inhibition in preclinical studies .
Q & A
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature, solvent) .
- In-situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
- Green solvents : Replace THF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .
- Catalyst recycling : Recover iodine via aqueous extraction, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
